Aqueous Solubility Enhancement vs. Pyridine-Containing Parent Drug (Rupatadine)
Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane core — accessed via the target compound as a key N-Boc protected intermediate — increased kinetic aqueous solubility (phosphate-buffered saline, pH 7.4) from 29 µM (Rupatadine free base) to 365 µM (aza-BCHep analog 52), a >12-fold improvement [1]. This measurement was performed on the final analog 52, which was synthesized using N-Boc amino acid 41 derived from the target compound scaffold. For context, the benchmark Fsp³ for Rupatadine is 0.31 vs. 0.54 for analog 52 [2].
| Evidence Dimension | Kinetic aqueous solubility (pH 7.4, PBS) |
|---|---|
| Target Compound Data | 365 µM (aza-BCHep analog 52, incorporating the target compound scaffold) |
| Comparator Or Baseline | 29 µM (Rupatadine free base, pyridine-containing parent) |
| Quantified Difference | 12.6-fold increase (29 µM → 365 µM) |
| Conditions | Kinetic solubility in phosphate-buffered saline, pH 7.4; free base form for both compounds |
Why This Matters
A >12-fold solubility increase directly addresses one of the most frequent causes of attrition in oral drug development — poor aqueous solubility — and can reduce formulation complexity and cost.
- [1] Dibchak D, Snisarenko M, Mishuk A, et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed. 2023;62(39):e202304246. Lines 262–265. View Source
- [2] Kim SH. LinkedIn post citing Fsp³ values for Rupatadine (0.31) vs. its aza-BCHep analog (0.54). June 2023. Referencing Angew Chem Int Ed. 2023;e202304246. View Source
